molecular formula C19H9Br4NaO5S B7945788 sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate

Cat. No.: B7945788
M. Wt: 691.9 g/mol
InChI Key: QDVHDLHGPSKICA-UHFFFAOYSA-M
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Description

Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple bromine atoms and a benzoxathiol ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate typically involves the bromination of phenolic compounds. One common method includes the use of sodium bromide (NaBr) and sodium bromate (NaBrO3) in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective bromination of the phenolic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents but optimized for higher yields and purity. The process often includes steps for purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium bromide, sodium bromate, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various brominated phenolic compounds and their derivatives, which can be further utilized in different applications .

Scientific Research Applications

Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate involves its interaction with molecular targets such as enzymes and proteins. The compound’s bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of protein functions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate is unique due to its complex structure, which includes multiple bromine atoms and a benzoxathiol ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

sodium;2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVHDLHGPSKICA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)[O-])Br.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Br4NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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